molecular formula C9H9N3O B13124796 1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

Cat. No.: B13124796
M. Wt: 175.19 g/mol
InChI Key: IGZJDJICKYUXRW-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Shares a similar bicyclic structure but differs in the substitution pattern.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different ring fusion.

    Pyrazolo[4,3-e][1,2,4]triazine: Contains an additional nitrogen atom in the ring system

Uniqueness: 1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-5-8-3-7(6(2)13)4-10-9(8)12-11-5/h3-4H,1-2H3,(H,10,11,12)

InChI Key

IGZJDJICKYUXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)C

Origin of Product

United States

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